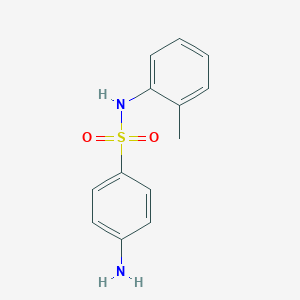
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
概要
説明
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound known for its significant applications in medicinal chemistry. It is often used as a selective inhibitor of phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide involves several key steps:
Haloalkylation: 4-hydroxy-3-cyclopropylmethoxybenzaldehyde is reacted with chlorodifluoromethane to produce 4-difluoromethoxy-3-cyclopropylmethoxybenzaldehyde.
Oxidation: The aldehyde is oxidized using sulphamic acid and sodium chlorite in the presence of glacial acetic acid to form 4-difluoromethoxy-3-cyclopropylmethoxybenzoic acid.
Conversion to Acid Chloride: The benzoic acid is treated with thionyl chloride to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions and the use of high-purity reagents to ensure consistency and quality.
化学反応の分析
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulphamic acid and sodium chlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
科学的研究の応用
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
The compound exerts its effects primarily through the inhibition of phosphodiesterase type 4 (PDE4). By binding to and inhibiting PDE4, it increases intracellular levels of cyclic-3’,5’-adenosine monophosphate (cAMP), which in turn modulates various signaling pathways. This inhibition prevents the phosphorylation of spleen tyrosine kinase (SYK) and disrupts the PI3K/AKT/mTOR signaling pathway, leading to anti-inflammatory and potential antineoplastic effects .
類似化合物との比較
Similar Compounds
Roflumilast: Another PDE4 inhibitor with similar anti-inflammatory properties.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating chronic obstructive pulmonary disease (COPD).
Uniqueness
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to its specific chemical structure, which confers distinct binding properties and potency as a PDE4 inhibitor. Its combination of dichloropyridinyl and difluoromethoxy groups enhances its selectivity and efficacy compared to other similar compounds .
特性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O3/c1-22-11-4-7(2-3-10(11)23-14(17)18)13(21)20-12-8(15)5-19-6-9(12)16/h2-6,14H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLANDZBYAJGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)






![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)
